(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a naphthalen-2-yl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group is introduced via a substitution reaction, often using naphthalene derivatives and suitable catalysts.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The naphthalen-2-yl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, influencing their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amine group that can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
Compared to similar compounds, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the naphthalen-2-yl group. These features confer distinct reactivity and interaction profiles, making it valuable in specialized applications where chirality and aromatic substitution are crucial.
Properties
CAS No. |
959583-04-1 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1 |
InChI Key |
KIPDUNKQDUZDQD-DLBZAZTESA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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